![molecular formula C17H20N4O B2465527 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797292-82-0](/img/structure/B2465527.png)
2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
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Overview
Description
The compound “2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a pyrimidine ring, and a pyrrolidine ring. These functional groups suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings are likely to add rigidity to the structure, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group can undergo hydrolysis, the pyrimidine ring can participate in electrophilic substitution, and the pyrrolidine ring can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the presence of any charges, and its solubility in different solvents. For example, the presence of multiple nitrogen atoms might make this compound more polar .Scientific Research Applications
κ-Opioid Receptor (KOR) Antagonism
Antidepressant-Like Efficacy
- Therapeutic Potential : PF-04455242 shows promise in treating reinstatement of extinguished cocaine-seeking behavior in mice .
Mechanism Biomarker: Plasma Prolactin
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to the body’s natural opioids and is involved in pain regulation, stress response, and addiction .
Mode of Action
2-Methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide acts as an antagonist at the KOR Instead, it blocks the receptor and prevents it from being activated by other substances .
Biochemical Pathways
It is known that kor antagonists can influence therelease of dopamine , a neurotransmitter involved in reward and motivation, in certain areas of the brain .
Pharmacokinetics
It is known that kor antagonists can cross the blood-brain barrier, which suggests that this compound may have good bioavailability .
Result of Action
In animal models, 2-methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide has demonstrated antidepressant-like efficacy , attenuated the behavioral effects of stress, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
Action Environment
The action of 2-methyl-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide can be influenced by various environmental factors. For example, the presence of other substances that bind to the KOR can affect the compound’s efficacy. Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-6-2-3-7-15(13)16(22)19-12-14-8-9-18-17(20-14)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTRHKNANVUQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide |
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